molecular formula C5H10N2O B2370748 2-[(2-Hydroxyethyl)amino]propanenitrile CAS No. 1018539-22-4

2-[(2-Hydroxyethyl)amino]propanenitrile

Cat. No.: B2370748
CAS No.: 1018539-22-4
M. Wt: 114.148
InChI Key: PTGCLXJVRRGUAP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]propanenitrile is an organic compound with the molecular formula C5H10N2O. It is also known by its systematic name, 3-[(2-Hydroxyethyl)amino]propanenitrile. This compound is characterized by the presence of a nitrile group (-CN) and a hydroxyethylamino group (-NHCH2CH2OH), making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Hydroxyethyl)amino]propanenitrile can be synthesized through the reaction of 2-aminoethanol with acrylonitrile. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the nucleophilic addition of the amino group to the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction is usually carried out at controlled temperatures and pressures to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]propanenitrile involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxyethyl)amino]propiononitrile
  • 2-Aminoethanol
  • Acrylonitrile

Uniqueness

2-[(2-Hydroxyethyl)amino]propanenitrile is unique due to its combination of a hydroxyethylamino group and a nitrile group, which imparts distinct chemical reactivity and versatility in synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds .

Biological Activity

2-[(2-Hydroxyethyl)amino]propanenitrile, also known by its chemical identifier 1018539-22-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N2O, and it features a nitrile group that may contribute to its biological properties. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.

Biological Activity

Research indicates that derivatives of this compound can be utilized to synthesize quinoline compounds, which exhibit significant biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the synthesis of quinoline derivatives from this compound, showing that these derivatives possess notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, indicating effectiveness in inhibiting growth.

Compound MIC (µg/mL) Bacterial Strain
Quinoline A32E. coli
Quinoline B16S. aureus
Quinoline C8P. aeruginosa

Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)5.6Apoptosis induction
MCF-7 (breast)3.4Cell cycle arrest
A549 (lung)4.1Apoptosis induction

Case Studies

Several case studies illustrate the application of this compound in drug development:

  • Case Study on Antimicrobial Properties :
    • Researchers synthesized a series of quinoline derivatives from this compound and tested their efficacy against multi-drug resistant bacterial strains. The results indicated a promising lead for developing new antibiotics.
  • Case Study on Anticancer Activity :
    • A group investigated the effects of synthesized derivatives on various cancer cell lines. They found that compounds derived from this compound showed potential as anticancer agents, warranting further exploration into their mechanisms of action.

Properties

IUPAC Name

2-(2-hydroxyethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCLXJVRRGUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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